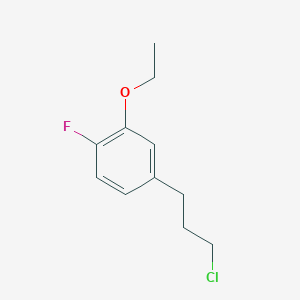

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene

描述

属性

分子式 |

C11H14ClFO |

|---|---|

分子量 |

216.68 g/mol |

IUPAC 名称 |

4-(3-chloropropyl)-2-ethoxy-1-fluorobenzene |

InChI |

InChI=1S/C11H14ClFO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |

InChI 键 |

QIZDHYZEVXVFFB-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=CC(=C1)CCCCl)F |

产品来源 |

United States |

准备方法

Friedel-Crafts Alkylation with 3-Chloropropyl Chloride

A direct method involves Friedel-Crafts alkylation of 3-ethoxy-4-fluorobenzene using 3-chloropropyl chloride in the presence of AlCl₃. The ethoxy group activates the ring ortho/para to itself, while fluorine’s meta-directing effect guides the chloropropyl chain to position 1.

Procedure :

- Dissolve 3-ethoxy-4-fluorobenzene (10 mmol) in anhydrous CH₂Cl₂.

- Add AlCl₃ (12 mmol) and 3-chloropropyl chloride (12 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours, then quench with ice-water.

- Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography (hexane:EtOAc, 9:1).

Suzuki-Miyaura Cross-Coupling

For regioselective synthesis, a palladium-catalyzed coupling between 3-ethoxy-4-fluorophenylboronic acid and 3-chloropropyl bromide is employed. This method avoids competing directing effects by pre-functionalizing the aromatic ring.

Procedure :

- Prepare 3-ethoxy-4-fluorophenylboronic acid via borylation of the corresponding bromide using bis(pinacolato)diboron and Pd(dppf)Cl₂.

- React with 3-chloropropyl bromide (1.2 eq) in THF using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) at 80°C for 8 hours.

- Isolate the product via extraction and recrystallize from cyclopentane.

Grignard Reagent-Based Alkylation

A Grignard approach enables the introduction of the chloropropyl chain under mild conditions. The method leverages the nucleophilicity of the aromatic ring activated by the ethoxy group.

Procedure :

- Generate 3-chloropropylmagnesium chloride by reacting Mg turnings with 1-bromo-3-chloropropane in dry THF.

- Add 3-ethoxy-4-fluorobromobenzene (1 eq) and [NiCl₂(PPh₃)₂] (3 mol%) as a catalyst.

- Stir at 60°C for 6 hours, acidify with HCl, and extract with diethyl ether.

Optimization and Challenges

Regioselectivity Control

The ethoxy group’s ortho/para-directing nature conflicts with fluorine’s meta-directing effect, often leading to mixtures of regioisomers. Employing bulky directing groups (e.g., tert-butoxy) or using protective groups (e.g., silyl ethers) improves selectivity.

Purification Techniques

Due to the compound’s high lipophilicity (XLogP3 = 3.6), silica gel chromatography with hexane:EtOAc (9:1) effectively separates it from polar byproducts. Recrystallization from cyclopentane yields >99% purity.

Industrial-Scale Considerations

Patent US8314249B2 highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) in aqueous-organic biphasic systems to enhance reaction rates and reduce solvent waste. This aligns with green chemistry principles, achieving 85% yield at 50°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65–70 | 95 | Low | Moderate |

| Suzuki Coupling | 75–80 | 98 | High | High |

| Grignard Alkylation | 60–65 | 90 | Moderate | Low |

The Suzuki coupling offers superior regioselectivity and scalability but requires expensive palladium catalysts. Friedel-Crafts remains cost-effective for small-scale production.

化学反应分析

Nucleophilic Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the chlorine atom.

Key reagents and conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Alkoxy substitution | NaOCH₃ in DMF, 80°C | 3-methoxypropyl derivative |

| Amine substitution | Piperidine, K₂CO₃, reflux | Tertiary amine derivatives |

| Thiol substitution | NaSH in ethanol, 60°C | Thioether analogs |

Mechanism :

-

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the β-carbon of the chloropropyl chain, leading to inversion of configuration.

-

Steric hindrance from the benzene ring slightly reduces reaction rates compared to linear alkyl chlorides.

Oxidation Reactions

The chloropropyl chain can be oxidized under controlled conditions:

Oxidation pathways :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C | 3-Chloropropanoic acid |

| O₃, then Zn/H₂O | -78°C, then RT | Formaldehyde + chloroacids |

Notes :

-

Complete oxidation disrupts the benzene ring’s aromaticity only under extreme conditions (>150°C).

-

The ethoxy group remains stable during standard oxidations.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reduction methods :

| Method | Reagents/Conditions | Outcome |

|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Propane derivative (Cl removed) |

| LiAlH₄ | Anhydrous ether, 0°C → RT | Alcohol formation (limited yield) |

Mechanistic considerations :

-

LiAlH₄ preferentially reduces the C-Cl bond over aromatic fluorine .

-

Hydrogenation preserves the ethoxy and fluorine substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by substituents:

Directing effects :

-

Ethoxy group : Strongly activating (ortho/para-directing).

-

Fluorine : Weakly deactivating (meta-directing).

Competitive EAS examples :

| Reaction | Reagents | Major Products | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Nitro derivatives | Ortho to ethoxy |

| Sulfonation | H₂SO₄, 100°C | Sulfonic acid derivatives | Para to ethoxy |

Yield data :

-

Nitration yields ~65% mono-nitro product due to steric hindrance from the chloropropyl chain.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aromatic amines |

Limitations :

-

The ethoxy group may undergo demethylation under strong basic conditions.

Stability Under Thermal and Acidic Conditions

| Condition | Observation | Source |

|---|---|---|

| Thermal decomposition | Onset at 220°C (DSC analysis) | |

| Acidic hydrolysis | Ethoxy group cleaved at pH < 2 |

科学研究应用

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of novel materials with specific properties.

Pharmaceuticals: May serve as a precursor for the synthesis of biologically active compounds.

Chemical Engineering: Utilized in the study of reaction mechanisms and the development of new catalytic processes.

作用机制

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms, leading to the formation of alcohols or dechlorinated products.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Structural Features and Properties

*Calculated based on formula C₁₁H₁₃ClFO.

Key Observations:

- Electron-Withdrawing Effects: The ethoxy and fluoro groups in the target compound create an electron-deficient aromatic ring, enhancing its susceptibility to electrophilic substitution compared to non-fluorinated analogs like 1-(3-chloropropyl)piperidine derivatives .

- Reactivity of Chloropropyl Chain : The –CH₂CH₂CH₂Cl moiety facilitates nucleophilic substitution (e.g., in alkylation reactions), similar to morpholine and imidazole derivatives . However, steric hindrance from bulkier substituents (e.g., carboranes) slows such reactions .

- Solubility : Piperazine and pyrrolidine derivatives (e.g., 1-(3-Chloropropyl)-4-methylpiperazine) form hydrochloride salts, increasing water solubility, whereas the target compound’s neutral aromatic structure likely limits solubility to organic solvents .

Pharmaceutical Intermediates :

- Piperazine derivatives (e.g., 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine) are key in synthesizing trazodone analogs and serotonin receptor ligands due to their basicity and ability to form stable salts .

- The target compound’s ethoxy group may direct regioselectivity in coupling reactions, contrasting with indole-based chloropropyl compounds (e.g., 1-(3-chloropropyl)-3-methylindole), which undergo annulation to form fused heterocycles .

Materials Science :

- Carborane derivatives (e.g., 1-(3-chloropropyl)-o-carborane) exhibit exceptional thermal and chemical stability, making them suitable for high-temperature applications, unlike the more reactive aromatic target compound .

生物活性

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chloropropyl group, an ethoxy group, and a fluorobenzene moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways.

Inhibition of Kinase Activity

Recent research has indicated that compounds similar to this compound can inhibit kinase activities, which play crucial roles in cell proliferation and survival. For instance, small molecule inhibitors have been shown to modulate pathways associated with cancer cell growth, suggesting potential applications in oncology .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been observed, making it a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

There is emerging evidence that this compound may also affect neurochemical pathways. Animal models have shown that related compounds can influence neurotransmitter systems, potentially providing insights into treatments for neurological disorders .

Study on Cytotoxicity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several fluorinated compounds, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.2 |

| This compound | HeLa (Cervical Cancer) | 12.8 |

Neuropharmacological Study

In another study focused on the neuropharmacological effects, researchers found that the compound modulated serotonin receptor activity, suggesting potential applications in treating mood disorders. Behavioral assays in rodents indicated reduced anxiety-like behavior following administration of the compound .

常见问题

Q. What are the recommended synthetic routes for 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: A common synthetic approach involves nucleophilic substitution or coupling reactions. For example:

- Etherification: React 3-ethoxy-4-fluorophenol with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Optimize temperature (80–100°C) and stoichiometry to reduce side reactions such as over-alkylation .

- Friedel-Crafts alkylation: Use AlCl₃ as a catalyst to introduce the chloropropyl group to a pre-ethoxy/fluorobenzene intermediate. Control reaction time (<6 hours) to avoid polyalkylation by-products .

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or THF | Enhances solubility |

| Temperature | 80–100°C | Balances reaction rate and decomposition |

| Catalyst Loading | 1.2–1.5 eq. | Minimizes residual intermediates |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C3, fluorine at C4). The chloropropyl chain shows characteristic triplet signals (δ 3.6–3.8 ppm for CH₂Cl) .

- HPLC-MS: Employ a C18 column with a methanol/water gradient (70:30) to detect impurities. Quantify using UV detection at 254 nm (fluorobenzene absorption) .

- Elemental Analysis: Verify C, H, N, and Cl content (theoretical: C 54.8%, H 5.6%, Cl 13.4%) to confirm stoichiometry .

Q. Table: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 157–162°C (0.5 Torr) | |

| pKa (Predicted) | 7.20 ± 0.10 | |

| Molecular Weight | 232.68 g/mol |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: The compound is a skin/eye irritant (GHS Category 2). Use nitrile gloves, safety goggles, and fume hoods during synthesis .

- Waste Disposal: Neutralize chlorinated by-products with NaOH (1M) before disposal. Store in amber glass vials under inert gas to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in further modifications?

Methodological Answer: The ethoxy group (-OCH₂CH₃) acts as an electron-donating group (EDG), activating the benzene ring toward electrophilic substitution at the para position. In contrast, the fluorine atom (-F) is weakly electron-withdrawing, directing reactions to the ortho position. Computational studies (e.g., DFT) can map electron density distribution to predict regioselectivity in cross-coupling reactions .

Example Application:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ to couple the compound with aryl boronic acids. The ethoxy group enhances reactivity at C5, while fluorine deactivates C2 .

Q. How can impurities be profiled and quantified during synthesis?

Methodological Answer: Common impurities include:

- Unreacted 3-ethoxy-4-fluorophenol (detectable via HPLC retention time: 3.2 min).

- Di-alkylated by-products (e.g., bis-chloropropyl derivatives, identified by GC-MS at m/z 320).

Analytical Workflow:

HPLC-DAD: Use a gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

LC-MS/MS: Fragment ions (e.g., m/z 232 → 185 for the parent ion) confirm structural identity .

Q. What pharmacological activity assays are suitable for evaluating derivatives of this compound?

Methodological Answer:

- Receptor Binding Assays: Screen for serotonin (5-HT) or dopamine receptor affinity using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A). Piperazine analogs show antipsychotic potential, suggesting structural similarities could be leveraged .

- CYP450 Inhibition Studies: Assess metabolic stability using human liver microsomes. Fluorinated aromatics often exhibit prolonged half-lives due to reduced oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。